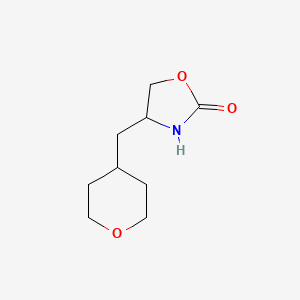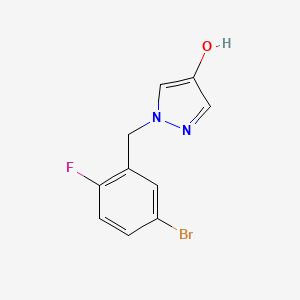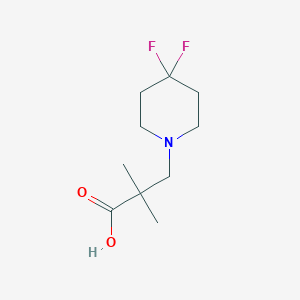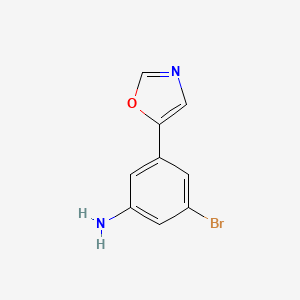
3-Bromo-5-(oxazol-5-yl)aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Structure Studies
- The compound was utilized in the synthesis of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine, showcasing its role in forming complex structures with potential chemical applications. The study highlighted its structural conformation influenced by intramolecular hydrogen bonding and its participation in π–π stacking interactions, indicating its potential in molecular engineering and design (Karczmarzyk, Wolińska, & Fruziński, 2011).
Pharmacological Applications
- The compound was part of a study synthesizing novel antimicrobial agents, indicating its potential use in medicinal chemistry. The synthesized compounds were evaluated for their anti-tubercular activity, showing its contribution to developing new therapeutic agents (Dighe, Mahajan, Maste, & Bhat, 2012).
Biological Activity Studies
- A study on 1,3,4-Oxadiazole Analogs, involving a derivative of 3-Bromo-5-(oxazol-5-yl)aniline, investigated its antibacterial, antifungal, and anti-inflammatory activities. The results indicated the potential of this compound in the development of new bioactive molecules (Bhat, Sufeera, & Chaitanya, 2011).
Advanced Synthesis Techniques
- The compound has been involved in advanced synthesis techniques, such as the study describing a novel fragmentation reaction of certain esters, leading to the synthesis of complex molecules. This highlights its role in innovative chemical synthesis processes and its potential in generating new molecules for various applications (Weber, Heller, Hoenke, Hörer, & Bäuerle, 2005).
Material Science and Engineering
- In the context of material science, the compound's derivatives have been studied for their properties and potential applications. For example, one study looked at the crystal structures of derivatives, indicating the relevance of this compound in materials science and engineering due to its structural properties (Stein, Hoffmann, & Fröba, 2015).
Mécanisme D'action
The mechanism of action of “3-Bromo-5-(oxazol-5-yl)aniline” as a corrosion inhibitor involves the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .
Propriétés
IUPAC Name |
3-bromo-5-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNOKGMZOAYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


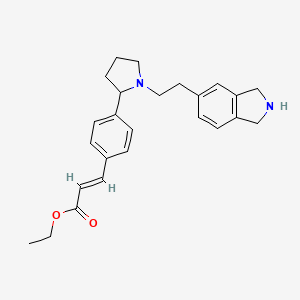
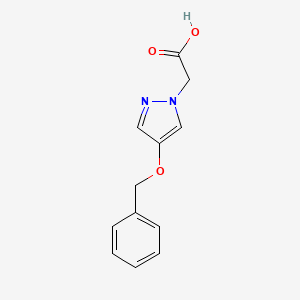
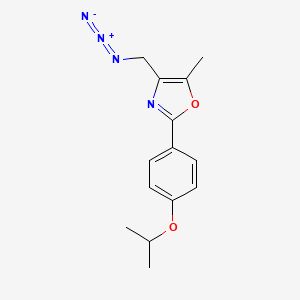


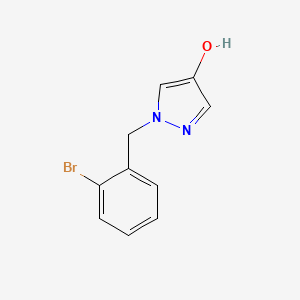
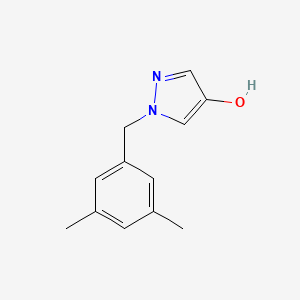
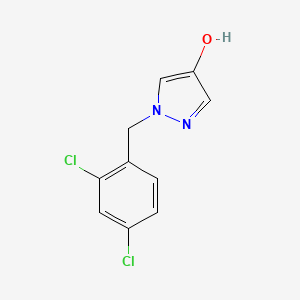
![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
